molecular formula C21H20N4O4S2 B2477538 ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 392293-08-2

ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2477538
CAS No.: 392293-08-2
M. Wt: 456.54
InChI Key: DLHUZYMFQMKNFU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound featuring a thiadiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylbenzoyl chloride with thiosemicarbazide can yield the desired thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of microwave irradiation to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiadiazole ring .

Scientific Research Applications

Ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
  • 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole

Uniqueness

Ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is unique due to its specific substitution pattern on the thiadiazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-3-29-19(28)14-8-10-15(11-9-14)22-17(26)12-30-21-25-24-20(31-21)23-18(27)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHUZYMFQMKNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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